molecular formula C25H27NO4 B6206087 3-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid CAS No. 2354154-39-3

3-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B6206087
CAS No.: 2354154-39-3
M. Wt: 405.5 g/mol
InChI Key: AIASNDFZOMPFCR-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its cyclopentyl group and fluoren-9-ylmethoxy carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Starting Material Preparation: Cyclopentylamine is often used as the starting material.

  • Carbonylation Reaction: The cyclopentylamine undergoes a carbonylation reaction to introduce the carboxylic acid group.

  • Fluoren-9-ylmethoxy Carbonylation: The carboxylic acid group is then reacted with fluoren-9-ylmethanol under carbonylation conditions to introduce the fluoren-9-ylmethoxy carbonyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Studied for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 3-Cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

  • 3-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]propanoic acid

Uniqueness: 3-Cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is unique due to its pyrrolidine ring, which differentiates it from other similar compounds that may have different ring structures or functional groups.

Properties

CAS No.

2354154-39-3

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

3-cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)25(17-7-1-2-8-17)13-14-26(16-25)24(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22H,1-2,7-8,13-16H2,(H,27,28)

InChI Key

AIASNDFZOMPFCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

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